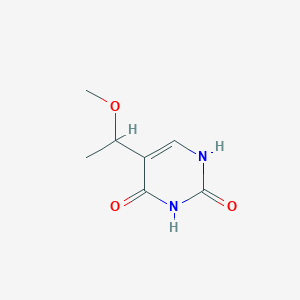![molecular formula C13H14O4 B14528140 2-(Furan-2-yl)-6-oxobicyclo[3.2.1]octane-1-carboxylic acid CAS No. 62672-20-2](/img/structure/B14528140.png)
2-(Furan-2-yl)-6-oxobicyclo[3.2.1]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-6-oxobicyclo[321]octane-1-carboxylic acid is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-6-oxobicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Diels-Alder reaction between furan and a suitable dienophile, followed by subsequent functional group transformations to introduce the carboxylic acid and ketone functionalities . The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-6-oxobicyclo[3.2.1]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The ketone group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid, the corresponding alcohol from ketone reduction, and various substituted derivatives of the furan ring.
Scientific Research Applications
2-(Furan-2-yl)-6-oxobicyclo[3.2.1]octane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(Furan-2-yl)-6-oxobicyclo[3.2.1]octane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The pathways involved may include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with furan rings, such as 2-azabicyclo[3.2.1]octane derivatives . These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
2-(Furan-2-yl)-6-oxobicyclo[3.2.1]octane-1-carboxylic acid is unique due to its specific combination of a furan ring and a bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
62672-20-2 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-(furan-2-yl)-6-oxobicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c14-10-7-13(12(15)16)6-8(10)3-4-9(13)11-2-1-5-17-11/h1-2,5,8-9H,3-4,6-7H2,(H,15,16) |
InChI Key |
MSCDGOYDKVITQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(CC1C(=O)C2)C(=O)O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole](/img/structure/B14528082.png)
![1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate](/img/structure/B14528085.png)


![1,3-Benzenedicarboxaldehyde, 4,6-bis[bis(acetyloxy)methyl]-](/img/structure/B14528102.png)
![2-{(E)-[(2-Fluorophenyl)imino]methyl}-4-nitroaniline](/img/structure/B14528104.png)
